- Novel use of thienopyrimidines and their preparation, pharmaceutical compositions and use in the treatment of inflammatory diseases, World Intellectual Property Organization, , ,

Cas no 92241-87-7 (3-Methoxy-4-nitrobenzamide)

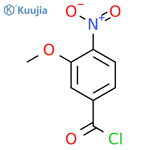

3-Methoxy-4-nitrobenzamide structure

Productnaam:3-Methoxy-4-nitrobenzamide

3-Methoxy-4-nitrobenzamide Chemische en fysische eigenschappen

Naam en identificatie

-

- Benzamide, 3-methoxy-4-nitro-

- 3-METHOXY-4-NITROBENZAMIDE

- 3-(methyloxy)-4-nitrobenzamide

- 3-methoxy-4-nitro-benzamide

- 3-Methoxy-4-nitro-benzoesaeure-amid

- 3-methoxy-4-nitro-benzoic acid amide

- Benzamide,3-methoxy-4-nitro

- 3-Methoxy-4-nitrobenzamide (ACI)

- HBEDVMJPLSCWPI-UHFFFAOYSA-N

- DA-23444

- 92241-87-7

- CHEMBL468432

- E82301

- SCHEMBL223645

- AKOS015991587

- NF-0718

- EN300-136598

- DTXSID80453833

- CS-0188790

- MFCD18398357

- 3-Methoxy-4-nitrobenzamide

-

- Inchi: 1S/C8H8N2O4/c1-14-7-4-5(8(9)11)2-3-6(7)10(12)13/h2-4H,1H3,(H2,9,11)

- InChI-sleutel: HBEDVMJPLSCWPI-UHFFFAOYSA-N

- LACHT: O=C(C1C=C(OC)C([N+](=O)[O-])=CC=1)N

Berekende eigenschappen

- Exacte massa: 196.04800

- Monoisotopische massa: 196.04840674g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 1

- Aantal waterstofbondacceptatoren: 4

- Zware atoomtelling: 14

- Aantal draaibare bindingen: 2

- Complexiteit: 238

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- XLogP3: 1.1

- Topologisch pooloppervlak: 98.1Ų

Experimentele eigenschappen

- Dichtheid: 1.4±0.1 g/cm3

- Kookpunt: 363.3±32.0 °C at 760 mmHg

- Vlampunt: 173.5±25.1 °C

- PSA: 99.13000

- LogboekP: 2.10970

- Dampfdruk: 0.0±0.8 mmHg at 25°C

3-Methoxy-4-nitrobenzamide Beveiligingsinformatie

- Signaalwoord:warning

- Gevaarverklaring: H303+H313+H333

- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313

- Veiligheidsinstructies: H303+H313+H333

- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-Methoxy-4-nitrobenzamide Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1259460-1g |

3-Methoxy-4-nitrobenzamide |

92241-87-7 | 98% | 1g |

¥226.00 | 2024-04-25 | |

| eNovation Chemicals LLC | Y1253992-10g |

Benzamide, 3-methoxy-4-nitro- |

92241-87-7 | 98% | 10g |

$180 | 2024-06-07 | |

| TRC | M493048-500mg |

3-Methoxy-4-nitrobenzamide |

92241-87-7 | 500mg |

$ 160.00 | 2022-06-03 | ||

| Apollo Scientific | OR303912-500mg |

3-Methoxy-4-nitrobenzamide |

92241-87-7 | 500mg |

£80.00 | 2024-05-26 | ||

| Apollo Scientific | OR303912-1g |

3-Methoxy-4-nitrobenzamide |

92241-87-7 | 1g |

£95.00 | 2024-05-26 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1259460-5g |

3-Methoxy-4-nitrobenzamide |

92241-87-7 | 98% | 5g |

¥626.00 | 2024-04-25 | |

| Alichem | A015001168-500mg |

3-Methoxy-4-nitrobenzamide |

92241-87-7 | 97% | 500mg |

$806.85 | 2023-08-31 | |

| Enamine | EN300-136598-10000mg |

3-methoxy-4-nitrobenzamide |

92241-87-7 | 95.0% | 10000mg |

$291.0 | 2023-09-30 | |

| Enamine | EN300-136598-100mg |

3-methoxy-4-nitrobenzamide |

92241-87-7 | 95.0% | 100mg |

$19.0 | 2023-09-30 | |

| eNovation Chemicals LLC | Y1253992-250mg |

Benzamide, 3-methoxy-4-nitro- |

92241-87-7 | 98% | 250mg |

$65 | 2024-06-07 |

3-Methoxy-4-nitrobenzamide Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Reagents: Ammonia Solvents: Tetrahydrofuran , 1,4-Dioxane ; 0 °C; 5 h, rt

Referentie

Synthetic Routes 2

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide , Thionyl chloride Solvents: Water ; 30 min, 80 °C

1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 30 min, 0 °C

1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 30 min, 0 °C

Referentie

- Preparation of pyridyl-thiazolyl inhibitors of pro-matrix metalloproteinase activation, World Intellectual Property Organization, , ,

Synthetic Routes 3

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide , Thionyl chloride Solvents: Water ; 30 min, 80 °C

1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 80 °C; 30 min, 0 °C

1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 80 °C; 30 min, 0 °C

Referentie

- Preparation of tricyclic inhibitors of pro-matrix metalloproteinase activation, World Intellectual Property Organization, , ,

Synthetic Routes 4

Reactievoorwaarden

1.1 Reagents: Diisopropylethylamine , Ammonium chloride , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; 3 h, rt

Referentie

- Preparation of heterocyclic compounds as STING agonists and methods of use, United States, , ,

Synthetic Routes 5

Reactievoorwaarden

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 0 °C → rt; 1 h, rt

1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; rt → 0 °C; 10 min, 0 °C; overnight

1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; rt → 0 °C; 10 min, 0 °C; overnight

Referentie

- Preparation of thiazolone compounds for inhibiting hYAK3 proteins, World Intellectual Property Organization, , ,

Synthetic Routes 6

Reactievoorwaarden

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 0 °C → rt; 1 h, rt

1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; rt → 0 °C; 10 min, 0 °C; overnight, > 0 °C

1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; rt → 0 °C; 10 min, 0 °C; overnight, > 0 °C

Referentie

- Preparation of thiazolones for use as PI3 kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reactievoorwaarden

1.1 Reagents: Ammonia Solvents: Water ; overnight, 50 °C

Referentie

- Preparation of heterocyclic compounds as STING modulators, World Intellectual Property Organization, , ,

Synthetic Routes 8

Reactievoorwaarden

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0.5 h, 0 °C

1.2 Reagents: Ammonium hydroxide ; 1 h, 0 °C

1.3 Reagents: Water

1.2 Reagents: Ammonium hydroxide ; 1 h, 0 °C

1.3 Reagents: Water

Referentie

- Phosphine oxide derivative, preparation method therefor and application thereof, World Intellectual Property Organization, , ,

Synthetic Routes 9

Reactievoorwaarden

Referentie

- Heteroarylalkyne compounds for targeting mutant of p53 and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 10

Reactievoorwaarden

1.1 Reagents: Thionyl chloride ; 2 h, reflux

1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt

1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt

Referentie

- Spiropyrrolidine derivatives as MDM2 antagonists and their preparation and use for the treatment of solid tumors, World Intellectual Property Organization, , ,

Synthetic Routes 11

Reactievoorwaarden

1.1 Reagents: Thionyl chloride ; 2 h, reflux

1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt

1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt

Referentie

- Preparation of spiroindolinone pyrrolidines as antagonists of Mdm2 interactions for cancer treatment, United States, , ,

Synthetic Routes 12

Reactievoorwaarden

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ; 0 °C; 1 h

1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; 10 min, 0 °C; 5 min; overnight

1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; 10 min, 0 °C; 5 min; overnight

Referentie

- Development of serine protease inhibitors displaying a multicentered short (<2.3 Å) hydrogen bond binding mode: Inhibitors of urokinase-type plasminogen activator and factor Xa, Journal of Medicinal Chemistry, 2001, 44(17), 2753-2771

Synthetic Routes 13

Reactievoorwaarden

1.1 Reagents: Thionyl chloride ; 30 min, 80 °C

1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 30 min, 0 °C

1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 30 min, 0 °C

Referentie

- Preparation of bisthiazole inhibitors of pro-matrix metalloproteinase activation, World Intellectual Property Organization, , ,

Synthetic Routes 14

Reactievoorwaarden

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt

1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt

1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt

Referentie

- Preparation of triazolone compounds as mPGES-1 inhibitors for treating pain, inflammation, and other mPGES-1-mediated disorders, World Intellectual Property Organization, , ,

Synthetic Routes 15

Reactievoorwaarden

1.1 Reagents: Ammonia Solvents: Tetrahydrofuran , Water ; rt

Referentie

- Antibacterial alkoxybenzamide inhibitors of the essential bacterial cell division protein FtsZ, Bioorganic & Medicinal Chemistry Letters, 2009, 19(2), 524-527

Synthetic Routes 16

Reactievoorwaarden

1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: 1,2-Dimethoxyethane ; 2 h, 69 - 72 °C; 72 °C → rt

1.2 Reagents: Ammonium hydroxide Solvents: Water ; 10 - 15 °C

1.2 Reagents: Ammonium hydroxide Solvents: Water ; 10 - 15 °C

Referentie

- Preparation of [1,2,3]triazolo[4,5-d]pyrimidine compounds as purine receptor antagonists, World Intellectual Property Organization, , ,

Synthetic Routes 17

Reactievoorwaarden

1.1 Reagents: Thionyl chloride ; 2 h, reflux

1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt

1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt

Referentie

- Spiroindolinone pyrrolidines as antagonists of MDM2 interactions and their preparation and use for the treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 18

Reactievoorwaarden

1.1 Reagents: Ammonia Solvents: Tetrahydrofuran , 1,4-Dioxane ; 0 °C; 5 h, rt

Referentie

- Thienopyrimidines for pharmaceutical compositions and their preparation and use as kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 19

Reactievoorwaarden

1.1 Reagents: Ammonia Solvents: Methanol ; overnight, 80 °C; 80 °C → rt; 0 °C

Referentie

- Preparation of fused bicyclic derivatives of 2,4-diaminopyrimidine as ALK and c-Met kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 20

Reactievoorwaarden

Referentie

- Preparation of nicotinamides, their use as NO production promoters and/or NO synthetase activators, and pharmaceutical compositions thereof for treatment of peripheral arterial occlusion, Japan, , ,

3-Methoxy-4-nitrobenzamide Raw materials

3-Methoxy-4-nitrobenzamide Preparation Products

3-Methoxy-4-nitrobenzamide Gerelateerde literatuur

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296

-

3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914

92241-87-7 (3-Methoxy-4-nitrobenzamide) Gerelateerde producten

- 10397-58-7(4-methoxy-3-nitrobenzamide)

- 2137792-77-7(3-Pyridinamine, 4-methyl-5-(4-methyl-2-oxazolyl)-)

- 2171749-13-4(5-(2,2,3,3-tetrafluoropropyl)-1,8-dioxa-4-azaspiro5.5undecane)

- 1221791-81-6(2,3,5-Trichloroisonicotinoyl chloride)

- 1803567-38-5(2-2-(Cyclopentylamino)acetamidopent-4-enoic Acid Hydrochloride)

- 1346691-70-0(Methyl 5-(3,4-difluorophenyl)nicotinate)

- 1823849-98-4(1-Benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carbohydrazide)

- 1417983-62-0(Ethyl 2-(3-(difluoromethyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate)

- 2137081-56-0((9H-fluoren-9-yl)methyl (2S)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate)

- 727718-12-9(1-[(2,5-dibromophenyl)sulfonyl]piperidine-4-carboxylic acid)

Aanbevolen leveranciers

Baoji Haoxiang Bio-technology Co.Ltd

Goudlid

CN Leverancier

Bulk

pengshengyue

Goudlid

CN Leverancier

Bulk

钜澜化工科技(青岛)有限公司

Goudlid

CN Leverancier

Bulk

Zouping Mingyuan Import and Export Trading Co., Ltd

Goudlid

CN Leverancier

Reagentie

Wuhan brilliant Technology Co.,Ltd

Goudlid

CN Leverancier

Bulk